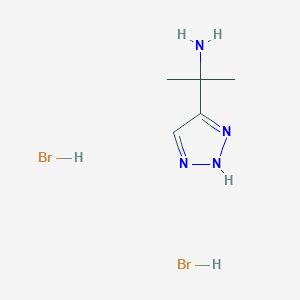

2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide

Description

Chemical Structure and Properties:

2-(1H-1,2,3-Triazol-4-yl)propan-2-amine dihydrobromide (CAS: 1909348-13-5) is a brominated salt of a triazole-containing amine. Its molecular formula is C₅H₁₂Br₂N₄, with a molecular weight of 287.99 g/mol . The compound features a central propan-2-amine backbone substituted with a 1,2,3-triazol-4-yl group and two hydrobromic acid molecules, enhancing its stability and solubility in polar solvents.

The hydrobromide salt form is likely obtained through acid-base reactions with hydrobromic acid, a common method for stabilizing amines .

Properties

IUPAC Name |

2-(2H-triazol-4-yl)propan-2-amine;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2BrH/c1-5(2,6)4-3-7-9-8-4;;/h3H,6H2,1-2H3,(H,7,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBLFOOVNQPGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NNN=C1)N.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

Preparation of the Alkyne: The alkyne precursor is synthesized through standard organic synthesis techniques.

Preparation of the Azide: The azide precursor is prepared by converting an appropriate amine to its corresponding azide.

Cycloaddition Reaction: The alkyne and azide are reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Formation of the Dihydrobromide Salt: The resulting triazole compound is then treated with hydrobromic acid to form the dihydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, reaction temperature, and purification methods .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .

Scientific Research Applications

2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide has several scientific research applications:

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs with antimicrobial, anticancer, and antiviral properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its ability to form stable triazole rings.

Chemical Synthesis: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

Biological Research: It is used in studies involving enzyme inhibition, molecular recognition, and bioorthogonal chemistry.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between the target compound and related molecules:

Key Observations

Core Heterocycle Variations: The target compound and 109c share a 1,2,3-triazole core, whereas C19 substitutes this with an imidazole ring. The imidazole derivatives exhibit distinct electronic properties due to differences in aromaticity and hydrogen-bonding capacity .

Salt Forms and Solubility :

- Dihydrobromide salts (e.g., the target compound and C19 ) generally exhibit higher aqueous solubility compared to free bases, making them preferable for pharmaceutical formulations .

Ru-catalyzed methods (as in 109c) offer regioselectivity advantages but require specialized catalysts .

Bulky substituents (e.g., cyclopropylmethyl in the CymitQuimica compound) may sterically hinder interactions in biological systems .

Biological Activity

2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide (CAS No. 1909348-13-5) is a compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound.

The molecular formula of this compound is C8H16N4·2HBr, with a molecular weight of approximately 168.24 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of triazole derivatives have been widely studied, particularly in the context of their antimicrobial, anticancer, and antiparasitic properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Triazole compounds are recognized for their antifungal and antibacterial properties. Research has indicated that derivatives containing the triazole moiety can inhibit the growth of various pathogens. For instance, studies have shown that triazole-based compounds exhibit significant activity against resistant strains of bacteria and fungi due to their ability to disrupt cell wall synthesis and inhibit enzyme activity .

Anticancer Properties

Triazoles have also been evaluated for their anticancer potential. Compounds derived from triazoles have demonstrated cytotoxic effects against various cancer cell lines. For example, in vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The selectivity index (SI) for some compounds indicates a favorable therapeutic window, suggesting potential for further development in cancer therapy.

Antiparasitic Activity

The antiparasitic effects of triazole derivatives are particularly relevant in the context of malaria. Research has indicated that compounds containing the triazole structure can exhibit antimalarial activity by targeting Plasmodium species. In one study, derivatives were synthesized and evaluated against P. falciparum and P. berghei strains. Some compounds displayed IC50 values in the submicromolar range, indicating potent activity against these parasites .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Antimalarial Activity :

- A study synthesized various triazole derivatives and assessed their activity against P. falciparum W2 chloroquine-resistant strain and P. berghei ANKA strain.

- Results showed low cytotoxicity (CC50 > 100 μM), with select compounds demonstrating significant antimalarial effects at low concentrations .

- Cytotoxicity Testing :

Data Table: Biological Activities of Selected Triazole Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(1H-1,2,3-triazol-4-yl)propan-2-amine derivatives?

- Answer : The core triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction . Subsequent functionalization of the amine group involves reactions with acyl chlorides (e.g., benzoyl chloride) under reflux conditions, followed by purification via column chromatography. For example, coupling 2-(1-benzyl-1H-triazol-4-yl)propan-2-amine with 4-methylbenzoyl chloride yields N-[2-(1-benzyl-1H-triazol-4-yl)propan-2-yl]-4-methylbenzamide (112h) in 65–85% yields . The dihydrobromide salt is formed by treating the free amine with HBr.

Q. How is the structural integrity of 2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide validated?

- Answer : Key characterization techniques include:

- 1H/13C NMR : Triazole protons resonate at δ 7.5–8.0 ppm, while the propan-2-amine group shows singlet peaks for equivalent methyl groups (δ ~1.6 ppm) .

- IR Spectroscopy : N–H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 183.1607) and HRMS validate molecular formulas .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of dihydrobromide salts, and how are they resolved?

- Answer : Dihydrobromide salts often exhibit disordered counterions or hydrogen-bonding complexities. SHELXL is recommended for refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks. For instance, SHELXL’s constraints (e.g., DFIX, ISOR) stabilize refinement of bromide ions in high-symmetry space groups . WinGX/ORTEP can visualize ellipsoid models to assess positional disorder .

Q. How can structural modifications enhance the bioactivity of triazole-amine derivatives?

- Answer : Pharmacophore-driven modifications include:

- Triazole Substitution : Introducing electron-withdrawing groups (e.g., halogens) improves metabolic stability .

- Amine Functionalization : Acylation with aryl groups (e.g., 4-trifluoromethylbenzamide) enhances binding to inflammatory targets .

- Salt Form Optimization : Dihydrobromide improves solubility and bioavailability compared to free bases .

Q. How do researchers resolve contradictions in biological activity data for triazole derivatives?

- Answer : Discrepancies (e.g., variable anti-inflammatory potency) are addressed via:

- Dose-Response Studies : Establishing EC50 values across cell lines.

- Molecular Docking : Identifying binding modes to targets like cyclooxygenase-2 (COX-2) using software such as AutoDock .

- Metabolic Stability Assays : Assessing hepatic microsomal degradation to rule out false negatives .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment of dihydrobromide salts?

- Answer : Combine:

- HPLC : C18 columns with acetonitrile/water gradients (retention time: 8–12 min for triazole derivatives).

- Elemental Analysis : Validate Br content (theoretical ~25% for dihydrobromide) .

- Thermogravimetric Analysis (TGA) : Confirm salt stability up to 150°C .

Q. Which computational tools predict the reactivity of triazole-amine intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.